molecular formula C15H15ClN2O4S B3743656 N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3743656
M. Wt: 354.8 g/mol
InChI Key: OMFFMHDBCLYMPU-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group attached to a 4-chloro-3-nitrophenylamine moiety. Its molecular formula is C₁₅H₁₄ClN₂O₄S, with a molecular weight of 368.81 g/mol. Sulfonamides of this class are often explored for pharmaceutical applications, including enzyme inhibition or antimicrobial activity, due to their structural resemblance to bioactive molecules .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-9-6-10(2)15(11(3)7-9)23(21,22)17-12-4-5-13(16)14(8-12)18(19)20/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFMHDBCLYMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonamides with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the nitro and sulfonamide groups allows for strong interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthesis routes, and physicochemical properties.

Structural and Electronic Features
Compound Name Substituents on Aromatic Ring Molecular Formula Key Functional Groups Electronic Effects
Target Compound 4-Cl, 3-NO₂ C₁₅H₁₄ClN₂O₄S Sulfonamide, nitro, chloro Strong EWGs (NO₂, Cl) increase acidity
N-(4-fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide 4-F (fluorobenzyl) C₁₆H₁₈FNO₂S Sulfonamide, fluoro Moderate EWG (F) enhances polarity
2-Iodo-N-[2,4,6-trimethylbenzenesulfonamide]benzamide Iodo-benzamide C₁₆H₁₇IN₂O₃S Sulfonamide, iodo, benzamide Bulky substituent reduces solubility
2,4,6-Trimethylbenzenesulfonamide (1c) None (parent sulfonamide) C₉H₁₃NO₂S Sulfonamide Baseline for comparison

Key Observations :

  • The target compound’s nitro group increases its acidity compared to derivatives with electron-donating or neutral substituents (e.g., fluoro in CID 854307) .
Physicochemical and Spectral Properties
Compound ¹H NMR (Key Signals) LC-MS (m/z) Solubility Trends
Target Compound δ ~6.9–7.5 (aromatic H), δ ~2.3–2.6 (CH₃) Theoretical: 369 [M+H]⁺ Low (due to nitro group)
2,4,6-Trimethylbenzenesulfonamide (1c) δ 6.96 (s, 2H), δ 2.65 (s, 6H), δ 2.30 (s, 3H) 98 [M-H]⁻ Moderate in organic solvents
N-(4-fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide δ ~7.0 (fluorophenyl), δ ~4.7 (CH₂) 308 [M+H]⁺ Higher than target (fluoro enhances polarity)

Insights :

  • The nitro group in the target compound causes deshielding in NMR, shifting aromatic protons downfield compared to the parent sulfonamide (1c) .
  • The fluoro substituent in CID 854307 improves aqueous solubility relative to the nitro- and chloro-substituted target .

Biological Activity

N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound with significant biological activity due to its structural features. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN2O4SC_{15}H_{16}ClN_{2}O_{4}S. The compound features a sulfonamide group attached to a substituted aromatic system, which contributes to its reactivity and biological properties.

Key Structural Features:

  • Chlorine Atom: Enhances lipophilicity and may influence binding interactions.
  • Nitro Group: Potentially increases biological activity through interaction with target enzymes.
  • Trimethyl Group: May affect the compound's steric properties and solubility.

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial activity by inhibiting bacterial growth. The mechanism is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial cell death.

Case Study:
A study demonstrated that the compound effectively inhibited various Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Mechanism of Action:
The anti-inflammatory activity is attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly through the inhibition of NF-κB activation.

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile must be considered. Toxicological studies have indicated that high doses can lead to cytotoxic effects in certain cell lines. Further research is needed to establish safe dosage levels and potential side effects.

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization:

  • Step 1 : Sulfonylation of the aniline derivative (e.g., 4-chloro-3-nitroaniline) with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
  • Step 2 : Purification via column chromatography (e.g., EtOAc/pentane gradients) to isolate the sulfonamide product. Optimization focuses on controlling temperature (0–25°C), stoichiometry (1:1.1 molar ratio), and inert atmospheres to minimize side reactions like hydrolysis or over-sulfonylation. Yield improvements (≥75%) are achieved by slow addition of reagents and rigorous drying of solvents .

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthesis characterization employs:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm sulfonamide bond formation (e.g., SO2_2-N resonance at δ 2.8–3.2 ppm) and substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]+^+) and isotopic patterns consistent with Cl and S atoms .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Single-crystal X-ray diffraction reveals:

  • Sulfonamide Geometry : Anti-periplanar S-N-C-Cl dihedral angles (typically 170–180°) due to steric hindrance from trimethylphenyl groups .
  • Hydrogen Bonding : Intermolecular N–H···O=S interactions (2.8–3.0 Å) that stabilize crystal packing along specific axes (e.g., [100] direction) . Challenges include:
  • Disorder in Nitro Groups : Requires SHELXL refinement with split positions and anisotropic displacement parameters .
  • Twisted Aromatic Rings : Use of restraints for planar groups to avoid overfitting .

Q. What strategies address contradictions in biological activity data between this compound and its structural analogs?

Comparative studies with analogs (e.g., 4-nitro or dichlorophenyl derivatives) highlight:

  • Pharmacophore Mapping : The chloro-nitro-phenyl group enhances target binding (e.g., enzyme inhibition IC50_{50} values < 10 µM) compared to methoxy or fluoro substituents .
  • Metabolic Stability : Trimethyl groups reduce CYP450-mediated degradation (t1/2_{1/2} > 2 hours in microsomal assays) compared to unsubstituted sulfonamides . Discrepancies in activity are resolved by:
  • Docking Simulations : Assessing steric clashes with protein active sites (e.g., using AutoDock Vina).
  • Kinetic Assays : Measuring on/off rates (kon_\text{on}, koff_\text{off}) to differentiate true inhibitors from aggregators .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling or functionalization reactions?

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids at 80°C) .
  • Chloro Substituent : Enhances oxidative stability but may require Pd(OAc)2_2/XPhos catalysts for Buchwald-Hartwig aminations . Computational studies (DFT) show that the LUMO (-3.2 eV) is localized on the nitro group, making it susceptible to nucleophilic attack in SNAr reactions .

Methodological Guidance

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities <0.1% .
  • TLC Monitoring : Silica gel 60 F254_{254} plates with UV visualization at 254 nm for intermediate checks .

Q. How are computational tools integrated to predict biological activity and metabolic pathways?

  • ADMET Prediction : SwissADME for bioavailability radar (TPSA > 80 Ų indicates poor membrane permeability) .
  • MetaSite : Identifies potential metabolic hot spots (e.g., nitro reduction to amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

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